BQ-788 Exhibits >1000-Fold Selectivity for ETB Over ETA Receptors
BQ-788 demonstrates a high degree of selectivity for the ETB receptor over the ETA receptor. In competitive binding assays, BQ-788 inhibited 125I-labeled ET-1 binding to ETB receptors on human Girardi heart cells with an IC50 of 1.2 nM, while inhibition of ETA receptors on human SK-N-MC neuroblastoma cells required an IC50 of 1300 nM [1]. This results in a selectivity ratio of 1083-fold, which is essential for experiments where off-target ETA effects must be minimized.
| Evidence Dimension | Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.2 nM (ETB) |
| Comparator Or Baseline | IC50 = 1300 nM (ETA) |
| Quantified Difference | 1083-fold selectivity for ETB over ETA |
| Conditions | Human Girardi heart cells (ETB) and human SK-N-MC neuroblastoma cells (ETA); competitive binding of 125I-labeled ET-1. |
Why This Matters
This high selectivity ensures that observed biological effects in ETB-dependent models are not confounded by unintended ETA receptor blockade.
- [1] Ishikawa K, Ihara M, Noguchi K, et al. Biochemical and pharmacological profile of a potent and selective endothelin B-receptor antagonist, BQ-788. Proc Natl Acad Sci U S A. 1994;91(11):4892-4896. View Source
